Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1,6-dimethyl-3,4-bis(1-piperidylmethyl)-
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Overview
Description
1,6-dimethyl-3,4-bis(piperidinomethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
The synthesis of 1,6-dimethyl-3,4-bis(piperidinomethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves multi-step reactions starting from simpler organic molecules. The synthetic routes often include the formation of the imidazole ring through cyclization reactions. Common reagents used in these reactions include amido-nitriles and nickel catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1,6-dimethyl-3,4-bis(piperidinomethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1,6-dimethyl-3,4-bis(piperidinomethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-3,4-bis(piperidinomethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
1,6-dimethyl-3,4-bis(piperidinomethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
Imidazole: A simpler compound with a similar ring structure but without the additional substituents.
Benzimidazole: A compound with a fused benzene ring, which has different chemical properties and applications.
Properties
Molecular Formula |
C18H32N6O2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
1,6-dimethyl-3,4-bis(piperidin-1-ylmethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C18H32N6O2/c1-19-15-16(23(17(19)25)13-21-9-5-3-6-10-21)24(18(26)20(15)2)14-22-11-7-4-8-12-22/h15-16H,3-14H2,1-2H3 |
InChI Key |
QEZGYFJHHMHQNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N(C1=O)CN3CCCCC3)N(C(=O)N2C)CN4CCCCC4 |
Origin of Product |
United States |
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